Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate

Übersicht

Beschreibung

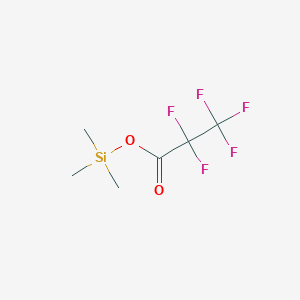

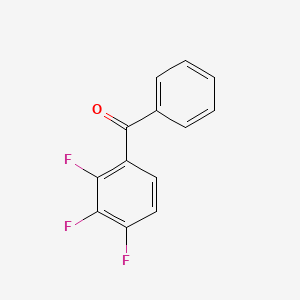

Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate is a chemical compound with the molecular formula C6H9F5O2Si and a molecular weight of 236.21 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate

Stereoselectivity in Additions of Trimethylsilyl Nucleophiles

Trimethylsilyl nucleophiles, including derivatives of this compound, are known for their effectiveness in addition reactions to electrophiles such as aldehydes, ketones, and imines. Their growing use over the past 40 years has been driven by the unique properties of the silicon atom, enabling the generation of active nucleophilic species under various conditions, especially when activated by Lewis bases. This activation is mainly due to silicon's affinity to fluorine or oxygen, facilitating the formation of reactive silicon intermediates (Gawroński, Waścinska, & Gajewy, 2008).

Quantum Chemical Studies

Studies involving the reaction of trimethylsilyl nucleophiles with tris(pentafluorophenyl)borane (B(C6F5)3) have been conducted using Density Functional Theory (DFT). These studies help in understanding the mechanisms of reactions involving trimethylsilyl compounds, such as the abstraction of a hydrogen atom and the formation of reactive complexes, which are crucial for hydrosilylation reactions (Sakata & Fujimoto, 2015).

Synthesis and Characterization of Complex Ions

Research has been conducted on the synthesis and characterization of various complex ions involving trimethylsilyl groups. For instance, studies on tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions provide insights into their preparation, NMR spectroscopy, and theoretical studies. These ions were prepared as long-lived species under specific conditions and characterized by different spectroscopy methods, contributing to a deeper understanding of their structure and properties (Prakash, Bae, Wang, Rasul, & Oláh, 2000).

Catalytic Reactions and Synthesis

Trimethylsilyl nucleophiles are also significant in catalytic reactions and synthesis processes. For example, the hydrosilylation reaction of carbonyl groups catalyzed by tris(pentafluorophenyl)borane has been investigated. This research contributes to the understanding of the mechanisms behind these reactions, which are fundamental in organic synthesis (Sakata & Fujimoto, 2013).

Tautomeric Equilibrium and Chelate Formation

The study of tautomeric equilibrium between pentacoordinate and hexacoordinate silicon chelates offers insights into the dynamic nature of these compounds. Research in this area can lead to the discovery of novel reactions and the synthesis of unique compounds (Kalikhman et al., 2001).

Safety and Hazards

Safety information for Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate indicates that it has the following hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

trimethylsilyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNIRMVMASACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F5O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045672 | |

| Record name | Trimethylsilyl perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24930-02-7 | |

| Record name | Trimethylsilyl perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)

![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)

![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)

![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)

![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)

![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)